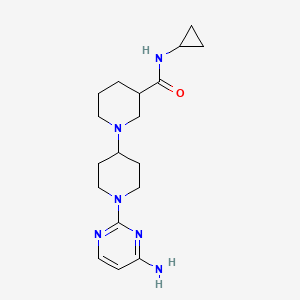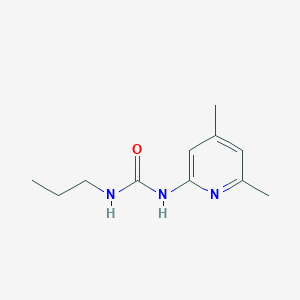![molecular formula C15H12F6N2O B5291944 8-(trifluoromethyl)-4-[2-(trifluoromethyl)morpholin-4-yl]quinoline](/img/structure/B5291944.png)
8-(trifluoromethyl)-4-[2-(trifluoromethyl)morpholin-4-yl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(trifluoromethyl)-4-[2-(trifluoromethyl)morpholin-4-yl]quinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a quinoline derivative that contains a trifluoromethyl group and a morpholine ring, making it a unique and valuable compound in research.
Mecanismo De Acción
The mechanism of action of 8-(trifluoromethyl)-4-[2-(trifluoromethyl)morpholin-4-yl]quinoline is not fully understood. However, studies have shown that it can inhibit the growth of bacteria and fungi by disrupting their cell membranes. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-(trifluoromethyl)-4-[2-(trifluoromethyl)morpholin-4-yl]quinoline are still being investigated. However, studies have shown that it can affect the expression of certain genes and proteins, leading to changes in cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 8-(trifluoromethyl)-4-[2-(trifluoromethyl)morpholin-4-yl]quinoline in lab experiments include its unique structure and potential applications in various fields. However, its limitations include its toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are numerous future directions for research involving 8-(trifluoromethyl)-4-[2-(trifluoromethyl)morpholin-4-yl]quinoline. Some potential areas of research include:
1. Developing new methods for synthesizing the compound with improved yields and purity.
2. Investigating its potential as a therapeutic agent for various diseases.
3. Studying its effects on different cell types and tissues.
4. Developing new fluorescent probes based on its structure for imaging applications.
5. Exploring its potential as a catalyst in organic reactions.
Conclusion:
In conclusion, 8-(trifluoromethyl)-4-[2-(trifluoromethyl)morpholin-4-yl]quinoline is a unique and valuable compound in scientific research. Its potential applications in various fields, including antibacterial, antifungal, and anticancer research, make it a promising compound for future studies. However, further research is needed to fully understand its mechanism of action and potential limitations.
Métodos De Síntesis
The synthesis of 8-(trifluoromethyl)-4-[2-(trifluoromethyl)morpholin-4-yl]quinoline can be achieved through various methods. One of the most common methods is the reaction of 2-(trifluoromethyl)morpholine with 8-chloro-4-(trifluoromethyl)quinoline in the presence of a base. This method has been optimized to achieve high yields and purity of the compound.
Aplicaciones Científicas De Investigación
The potential applications of 8-(trifluoromethyl)-4-[2-(trifluoromethyl)morpholin-4-yl]quinoline in scientific research are vast. This compound has been shown to have antibacterial, antifungal, and anticancer properties. It has also been used in the development of fluorescent probes for imaging applications.
Propiedades
IUPAC Name |
2-(trifluoromethyl)-4-[8-(trifluoromethyl)quinolin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F6N2O/c16-14(17,18)10-3-1-2-9-11(4-5-22-13(9)10)23-6-7-24-12(8-23)15(19,20)21/h1-5,12H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVMHLDWKRRDGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=C3C=CC=C(C3=NC=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide](/img/structure/B5291861.png)
![3-({3-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-1H-indol-1-yl}methyl)benzoic acid](/img/structure/B5291862.png)
![2,2,6,6-tetramethyl-1-{[4-(1H-tetrazol-1-yl)benzoyl]oxy}piperidin-4-yl acetate](/img/structure/B5291869.png)
![1'-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5291871.png)
![N-[2-(cyclopentylthio)ethyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5291879.png)
![3-[(dimethylamino)methyl]-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-3-pyrrolidinol](/img/structure/B5291893.png)


![1-(2-{2-[5-(1H-pyrazol-3-yl)-2-furyl]-1H-imidazol-1-yl}ethyl)pyrrolidin-2-one](/img/structure/B5291941.png)
![5-(3,4-dimethoxybenzyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5291946.png)
![6-(1-benzoylpiperidin-2-yl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5291948.png)
![2-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-N-(2-thienylmethyl)acetamide dihydrochloride](/img/structure/B5291951.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5291958.png)
![(1R)-2-[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxo-1-phenylethanol](/img/structure/B5291964.png)